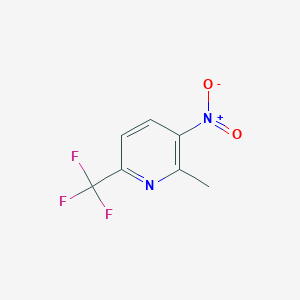
2-Methyl-3-Nitro-6-(Trifluormethyl)pyridin
Übersicht
Beschreibung
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with methyl, nitro, and trifluoromethyl groups
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Wirkmechanismus
Mode of Action
Tfmp derivatives are thought to interact with their targets through key hydrogen bonding interactions .
Biochemical Pathways
Tfmp derivatives are known to participate in reactions such as the horner-wadsworth-emmons reaction .
Pharmacokinetics
Tfmp derivatives are known to accumulate rapidly and selectively in certain tissues .
Result of Action
Tfmp derivatives have been found to exhibit improved drug potency toward certain enzymes .
Action Environment
Tfmp derivatives are known to be air sensitive and should be stored in a cool place, away from strong oxidizing agents .
Biochemische Analyse
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
It is known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Temporal Effects in Laboratory Settings
It is known that the compound is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Dosage Effects in Animal Models
It is known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Metabolic Pathways
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Transport and Distribution
It is known that the compound is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Subcellular Localization
It is known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine typically involves nitration and trifluoromethylation reactions. One common method includes the nitration of 2-methyl-6-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another approach involves the trifluoromethylation of 2-methyl-3-nitropyridine using trifluoromethylating reagents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters further improves the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate bases, and solvents.
Coupling Reactions: Boronic acids, palladium catalysts, bases such as potassium carbonate, and solvents like toluene.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
- 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
- 2-Methyl-4-nitro-6-(trifluoromethyl)pyridine
Uniqueness
2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which influences its reactivity and biological activity. The presence of the trifluoromethyl group at the 6-position enhances its stability and lipophilicity compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-methyl-3-nitro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZCBCSMUPWTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















